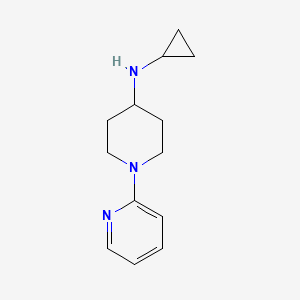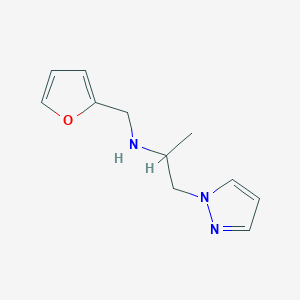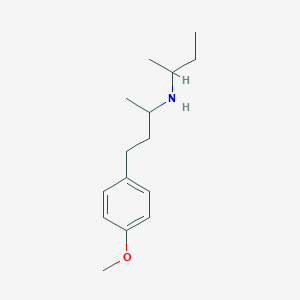
N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain.
Mechanism of Action
N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine increases the levels of GABA in the brain, which can help to reduce the severity of withdrawal symptoms associated with addiction and can also have anticonvulsant effects in animal models of epilepsy.
Biochemical and Physiological Effects
Studies have shown that N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine can increase GABA levels in the brain, which can have a number of biochemical and physiological effects. For example, increased GABA levels can help to reduce anxiety, promote relaxation, and improve sleep quality. Additionally, N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine has been shown to have anticonvulsant effects in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine is its selectivity for GABA transaminase, which minimizes the potential for off-target effects. Additionally, N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine has been shown to be well-tolerated in animal studies. However, one limitation of N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine is that it has poor solubility in water, which can make it difficult to administer in laboratory experiments.
Future Directions
There are a number of potential future directions for research on N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine. For example, studies could investigate the potential therapeutic applications of N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine in other neurological disorders, such as anxiety disorders or schizophrenia. Additionally, studies could investigate the potential of N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine as a tool for studying the role of GABA in the brain. Finally, studies could investigate the potential of N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine as a therapeutic agent for addiction and epilepsy in humans.
Synthesis Methods
The synthesis of N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine involves a multi-step process that begins with the reaction of pyridine-2-carboxylic acid with cyclopropylamine to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to produce the corresponding amine, which is further reacted with 4-chloropiperidine to yield N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine.
Scientific Research Applications
N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. Studies have shown that N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine can increase GABA levels in the brain, which can help to reduce the severity of withdrawal symptoms associated with addiction. Additionally, N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine has been shown to have anticonvulsant effects in animal models of epilepsy.
properties
IUPAC Name |
N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-2-8-14-13(3-1)16-9-6-12(7-10-16)15-11-4-5-11/h1-3,8,11-12,15H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQGXZRLSMZRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline](/img/structure/B7557988.png)


![2-[3-[(3,4-Dichlorophenyl)methylamino]phenoxy]acetamide](/img/structure/B7558006.png)
![1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558021.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]hexan-2-amine](/img/structure/B7558028.png)
![2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)

![N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B7558048.png)

![3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid](/img/structure/B7558070.png)
![N-[1-(2-methoxyphenyl)propan-2-yl]-1,1-dioxothiolan-3-amine](/img/structure/B7558077.png)
![3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide](/img/structure/B7558082.png)
![1-[4-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558086.png)